2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine involves multiple steps, including the modification of pyridine derivatives. A notable method involves the reaction of dichlorocarbene with 2-(benzylideneamino)pyridines, leading to the formation of pyridinium dichloromethylids, which undergo intramolecular cyclization to give 2-aryl-3-chloroimidazo[1,2-a]pyridines (Khlebnikov, Kostik, & Kostikov, 1991). Another approach detailed the synthesis of related compounds through reactions involving chlorination and N-oxidation steps, emphasizing green chemistry principles (Gilbile, Bhavani, & Vyas, 2017).
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structures of substituted imidazo[1,2-a]pyridine derivatives, confirming their monoclinic P21/c symmetry and providing insights into their spatial arrangement (Ma, Jia, Fan, Shi, & Zhang, 2016).
Chemical Reactions and Properties
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including cyclization and nucleophilic substitution, to yield structurally diverse compounds. The presence of the chloromethyl group enables further functionalization and the introduction of various substituents, expanding the compound's chemical versatility (Bazin, Marhadour, Tonnerre, & Marchand, 2013).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, including melting points, solubility, and crystallinity, are crucial for their application in medicinal chemistry. These properties are typically characterized through spectroscopic methods such as NMR, IR, and MS, as well as by melting point determination (Santaniello, Price, & Murray, 2017).
Chemical Properties Analysis
The chemical properties of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine derivatives, including reactivity, stability, and the nature of their interactions with other molecules, are essential for understanding their potential applications. Studies have focused on their synthesis, characterization, and the exploration of their reactions to expand the structural diversity of the imidazo[1,2-a]pyridine family (Yan, Wang, Song, & Sun, 2009).
Scientific Research Applications
1. Application in Agrochemical and Pharmaceutical Industries
- Summary of Application : 2-(Chloromethyl)pyridine hydrochloride is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The synthesis involves a base-catalyzed alkylation process .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Application in Wastewater Treatment
- Summary of Application : 2-(Chloromethyl)pyridine hydrochloride is used in the synthesis of a novel pyridine-modified chitosan (PYCS) adsorbent for the removal of metal ions from acidic wastewater .
- Methods of Application : The synthesis involves a multistep procedure including the successive grafting of 2-(chloromethyl)pyridine hydrochloride and crosslinking with glutaraldehyde .
- Results or Outcomes : The absorbent exhibited a high capacity for Fe (III) and the maximum adsorption capacity was up to 66.20 mg/g under optimal experimental conditions .
3. Application in Synthesis of Ligands
- Summary of Application : 2-Chloromethylpyridine is used as a precursor to pyridine-containing ligands .
- Methods of Application : The specific methods of application can vary depending on the type of ligand being synthesized .
- Results or Outcomes : The synthesis of these ligands allows for the creation of a variety of complex chemical structures .
4. Application in the Synthesis of Proton Pump Inhibitors
- Summary of Application : 2-(Chloromethyl)pyridine is used in the synthesis of proton pump inhibitors, which are used in the treatment of gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases .
- Methods of Application : The specific methods of application can vary depending on the specific proton pump inhibitor being synthesized .
- Results or Outcomes : The synthesis of these inhibitors has led to the development of several top-selling pharmaceuticals .
5. Application in the Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents
- Summary of Application : 2-(Chloromethyl)pyridine hydrochloride is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Methods of Application : The synthesis involves a base-catalyzed alkylation process .
- Results or Outcomes : The synthesized contrast agent is used in MRI to enhance the visibility of internal body structures .
6. Application in Alkylation of p-tert-butylcalix
- Summary of Application : 2-(Chloromethyl)pyridine hydrochloride is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix .
- Methods of Application : The synthesis involves a base-catalyzed alkylation process .
- Results or Outcomes : The alkylation of p-tert-butylcalix results in the formation of new compounds with potential applications in various fields .
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPXRGFZRCZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359309 | |
Record name | 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
CAS RN |
118000-39-8 | |
Record name | 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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